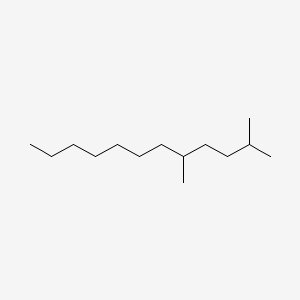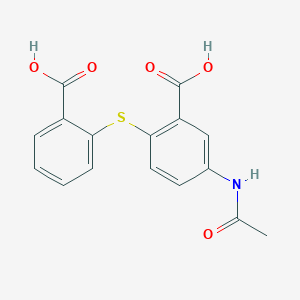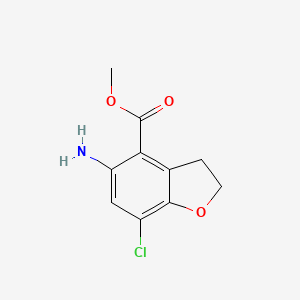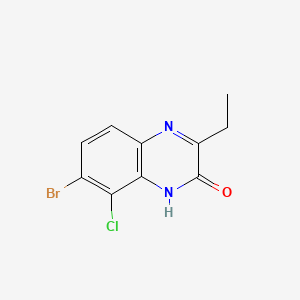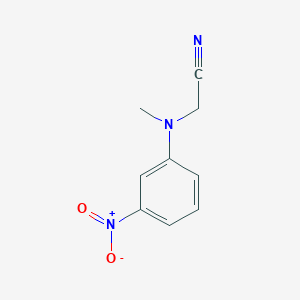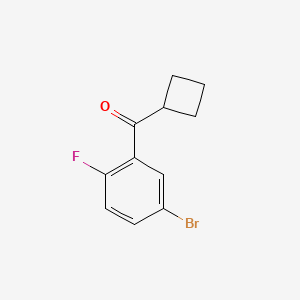![molecular formula C23H17N B13930950 5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene CAS No. 63021-35-2](/img/structure/B13930950.png)
5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene is a complex organic compound characterized by its unique pentacyclic structure. This compound is notable for its intricate arrangement of carbon and nitrogen atoms, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the ethyl group at the 5th position. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the pentacyclic structure while minimizing by-products.
化学反応の分析
Types of Reactions
5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene
- (5S,6S)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),7,10,13,15,17,19,21-decaene-5,6-diol
Uniqueness
5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene is unique due to the presence of the ethyl group at the 5th position, which may influence its chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
63021-35-2 |
|---|---|
分子式 |
C23H17N |
分子量 |
307.4 g/mol |
IUPAC名 |
5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C23H17N/c1-2-15-7-5-8-17-11-13-22-20(23(15)17)14-19-18-9-4-3-6-16(18)10-12-21(19)24-22/h3-14H,2H2,1H3 |
InChIキー |
AZMAZBMMHRNXQZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC2=C1C3=C(C=C2)N=C4C=CC5=CC=CC=C5C4=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)
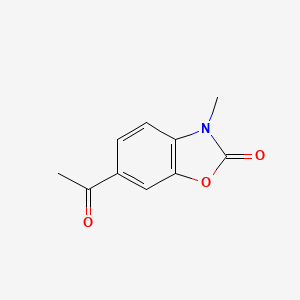
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)

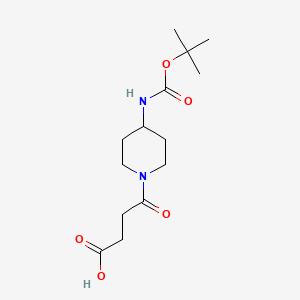
![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)


